2-Methyl-5-hexen-3-ol
Overview
Description
2-Methyl-5-hexen-3-ol is an organic compound with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol . It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is also known by its IUPAC name, 2-Methylhex-5-en-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-hexen-3-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of 2-methyl-1,5-hexadiene. The reaction typically proceeds as follows:
Hydroboration: 2-Methyl-1,5-hexadiene is treated with borane (BH₃) in tetrahydrofuran (THF) to form an organoborane intermediate.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 2-methyl-5-hexen-3-one. This process uses a palladium catalyst on an alumina support (Pd/γ-Al₂O₃) under mild conditions (1 atm, 80°C) to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-5-hexen-3-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-methyl-5-hexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂) as solvent.
Reduction: Lithium aluminum hydride (LiAlH₄), ether as solvent.
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄) as catalysts.
Major Products Formed
Oxidation: 2-Methyl-5-hexen-3-one.
Reduction: 2-Methyl-5-hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-hexen-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-hexen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. Its effects are mediated through various biochemical pathways, including oxidation-reduction reactions and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hexen-3-one: An oxidized form of 2-Methyl-5-hexen-3-ol.
2-Methyl-5-hexanol: A reduced form of this compound.
5-Hexen-3-ol: A structurally similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-methylhex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGMJZOZIJHPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880706 | |
Record name | 2-methyl-5-hexen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32815-70-6 | |
Record name | 2-Methyl-5-hexen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032815706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methyl-5-hexen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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